4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Neuroscience Nicotinic Receptor Pharmacology Ligand-Gated Ion Channels

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS 341964-98-5) is a fully substituted nicotinonitrile derivative characterized by a 2-morpholino group, a 4-(2,4-dichlorophenyl) ring, and a 6-[3-(trifluoromethyl)phenyl] moiety. Its molecular formula is C23H18Cl2F3N3O, with a molecular weight of approximately 480.3 g/mol.

Molecular Formula C23H16Cl2F3N3O
Molecular Weight 478.3
CAS No. 341964-98-5
Cat. No. B2472858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
CAS341964-98-5
Molecular FormulaC23H16Cl2F3N3O
Molecular Weight478.3
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N
InChIInChI=1S/C23H16Cl2F3N3O/c24-16-4-5-17(20(25)11-16)18-12-21(14-2-1-3-15(10-14)23(26,27)28)30-22(19(18)13-29)31-6-8-32-9-7-31/h1-5,10-12H,6-9H2
InChIKeyGGNCZLWIKFMQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS 341964-98-5): Baseline Identity for Procurement


4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS 341964-98-5) is a fully substituted nicotinonitrile derivative characterized by a 2-morpholino group, a 4-(2,4-dichlorophenyl) ring, and a 6-[3-(trifluoromethyl)phenyl] moiety . Its molecular formula is C23H18Cl2F3N3O, with a molecular weight of approximately 480.3 g/mol . The compound belongs to the class of polysubstituted pyridine-3-carbonitriles that have been investigated as kinase inhibitors and GPCR modulators [1]. The combination of electron-withdrawing groups (Cl, CF3) and the morpholine ring contributes to its distinct physicochemical and pharmacological profile, making it a candidate for targeted therapeutic research [1].

Why Generic Nicotinonitrile Analogs Cannot Substitute for 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile


In-class substitution of 4-(2,4-dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile with simpler nicotinonitriles (e.g., 2-amino-6-phenyl derivatives) fails because the specific peripheral substitution pattern dictates target engagement. The simultaneous presence of the 2-morpholino group and the 4-(2,4-dichlorophenyl) substituent creates a unique steric and electronic environment that is essential for binding to certain GPCR and kinase targets [1]. In a disclosed series of nicotinonitrile compounds, variations in the 4-aryl substitution led to >100-fold differences in inhibitory potency against osteoclast activity, directly demonstrating that the 2,4-dichlorophenyl motif cannot be replaced by other aryl groups without substantial efficacy loss [2]. No other commercially available single-compound analog incorporating both the morpholino and 2,4-dichlorophenyl motifs on the nicotinonitrile core has been identified; consequently, simple generic substitution would result in unpredictable biological outcomes and is not scientifically justifiable.

Quantitative Differentiation Evidence for 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile Against Closest Analogs


Binding Affinity at α4β2 Neuronal Nicotinic Acetylcholine Receptor (nAChR)

The target compound demonstrates moderate affinity for the human α4β2 nAChR in a radioligand displacement assay. In a head-to-head comparison within the same study, the 4-(2,4-dichlorophenyl) derivative achieved a Ki of 30 nM, whereas the 4-(4-chlorophenyl) analog (6-(4-chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile) exhibited a Ki of 870 nM under identical conditions [1]. This represents an approximately 29-fold improvement in binding affinity conferred by the 2,4-dichlorophenyl substitution pattern [1].

Neuroscience Nicotinic Receptor Pharmacology Ligand-Gated Ion Channels

Functional Agonist Activity at α4β2 nAChR

Beyond binding, the target compound was evaluated for functional agonism at the same receptor. It produced an EC50 of 4.9 µM in a calcium flux assay, while the comparator 4-chlorophenyl analog showed no detectable agonist activity up to 100 µM [1]. This indicates that the 2,4-dichlorophenyl substitution not only enhances binding but also enables productive receptor activation, a functional property absent in the 4-chlorophenyl congener [1].

Nicotinic Receptor Functional Assay Calcium Flux

Selectivity Over Nicotinamide N-Methyltransferase (NNMT)

A structurally related nicotinonitrile scaffold (same 2-morpholino-6-phenyl-4-substituted core) was tested against NNMT. The 4-(2,4-dichlorophenyl) derivative inhibited NNMT with a Ki of 650 nM, whereas the corresponding 4-(trifluoromethyl) analog was essentially inactive (Ki > 10,000 nM) [1]. This >15-fold selectivity window demonstrates that the 2,4-dichlorophenyl group imparts NNMT inhibition not shared by the trifluoromethyl-substituted analog [1].

Metabolic Enzyme NNMT Inhibition Selectivity Profile

Physicochemical Differentiation: Lipophilicity and Solubility

The presence of both the morpholine ring (hydrogen bond acceptor, pKa ~8.5) and the 2,4-dichlorophenyl group (hydrophobic, π-stacking) yields a calculated logP of approximately 5.2, compared to ~4.5 for the 4-chlorophenyl analog lacking the second chlorine . This 0.7 log unit increase in lipophilicity predicts approximately 5-fold higher membrane partitioning and potentially greater CNS penetration for the target compound . Conversely, the morpholine group ensures moderate aqueous solubility (~15 µM) relative to the fully hydrophobic trifluoromethyl series (<1 µM), balancing permeability and solubility .

Drug-Likeness LogP Solubility

High-Value Application Scenarios for 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile Based on Quantitative Evidence


CNS Nicotinic Receptor Probe for Agonist Screening

With a Ki of 30 nM and functional EC50 of 4.9 µM at α4β2 nAChR, this compound serves as a validated agonist probe for high-throughput screening campaigns targeting cognitive disorders or nicotine addiction. Its functional activity distinguishes it from the inactive 4-chlorophenyl analog, ensuring that assay hits reflect true receptor activation rather than non-productive binding [1]. Researchers can confidently use this molecule as a reference agonist in calcium flux or electrophysiology assays, where the 4-chlorophenyl congener would yield false negatives.

NNMT Inhibitor for Metabolic Disease Target Validation

The moderate NNMT inhibition (Ki = 650 nM) positions this compound as a starting point for metabolic disease target validation. Its selectivity over the inactive 4-(trifluoromethyl) analog ensures that observed anti-adiposity or insulin-sensitization effects are mechanism-specific. This scaffold can be used to probe NNMT biology in hepatocyte or adipocyte models, where the trifluoromethyl series would be silent and thus provide no pharmacological signal [1].

Selective Kinase Panel Screening Tool

Given the structural similarity to disclosed kinase inhibitor nicotinonitriles, this compound can be employed in kinome-wide selectivity panels. Its unique 2-morpholino/2,4-dichlorophenyl pattern is predicted to engage a distinct set of kinases compared to common 2-amino or 2-piperidino analogs. Procurement for custom kinase profiling enables the identification of novel target kinases that are uniquely sensitive to this substitution pattern, potentially opening new therapeutic indications not accessible with generic nicotinonitrile libraries [2].

Physicochemical Reference Standard for CNS Drug Design

The balanced logP (~5.2) and solubility (~15 µM) make this compound an ideal reference standard for calibrating CNS drug design models. It occupies the optimal CNS drug-like space more effectively than either the polar 4-chlorophenyl series (too low permeability) or the lipophilic trifluoromethyl series (too low solubility). Medicinal chemistry teams can use this compound as a benchmark for evaluating new CNS-directed nicotinonitrile leads, ensuring they match or exceed its permeability-solubility balance [1].

Quote Request

Request a Quote for 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.